(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone
Overview
Description
(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone typically involves the reaction of 5-amino-1H-1,2,4-triazole with morpholine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalyst and solvent can significantly impact the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Derivatives with different functional groups introduced at the triazole ring.
Scientific Research Applications
(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets.
Medicine: It has been investigated for its pharmacological properties, including potential antifungal, antibacterial, and anticancer activities.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone can be compared with other triazole derivatives, such as:
Benzotriazole: A compound with similar triazole ring structure but different substituents.
Triazole-based fungicides: Compounds used in agriculture with antifungal properties.
Triazole antibiotics: Compounds used in medicine for their antibacterial properties.
Properties
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c8-7-9-5(10-11-7)6(13)12-1-3-14-4-2-12/h1-4H2,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJIMTXPJISLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672428 | |
Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921225-11-8 | |
Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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